molecular formula C15H11ClN2O B12049053 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-ol

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-ol

Cat. No.: B12049053
M. Wt: 270.71 g/mol
InChI Key: CTURDIHVNKYQRR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family This compound is characterized by a pyrazole ring substituted with a 4-chlorophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-ol typically involves the cyclocondensation of substituted phenylhydrazine with α, β-unsaturated carbonyl compounds. One common method includes the reaction of 4-chlorophenylhydrazine with acetophenone in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl and chlorophenyl rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of fluorescent probes and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

    3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: Similar structure but with an additional phenyl group and a dihydropyrazole ring.

    1-(4-Chlorophenyl)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole: Contains a nitrophenyl and thiophenyl group, offering different electronic properties.

Uniqueness: 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl and phenyl group on the pyrazole ring makes it a versatile compound for various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-phenylpyrazol-4-ol

InChI

InChI=1S/C15H11ClN2O/c16-12-8-6-11(7-9-12)15-14(19)10-18(17-15)13-4-2-1-3-5-13/h1-10,19H

InChI Key

CTURDIHVNKYQRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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